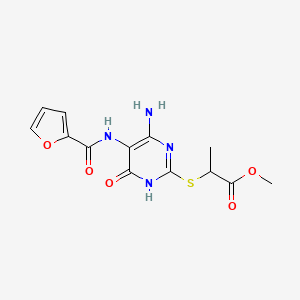

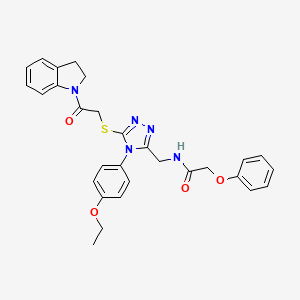

![molecular formula C10H13ClN2O B2930804 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199367-53-6](/img/structure/B2930804.png)

5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine” is a versatile chemical compound with a unique structure. It holds immense potential in scientific research and finds applications in various fields like medicinal chemistry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members. The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

Synthesis and Chemical Properties

The chemistry of N-methylpyrrole derivatives involves the generation of reactive intermediates that can undergo various transformations. For instance, the reaction of atomic carbon with N-methylpyrrole generates an N-methyl-3-dehydropyridinium ylid. This intermediate can react with added hydrogen halides or CO2, demonstrating the synthetic versatility of pyrrole derivatives in creating complex molecules (W. Pan & P. Shevlin, 1997). Additionally, the synthesis of 5-aryl-2-oxopyrrole derivatives showcases the utility of pyrrole-based compounds as synthons for creating highly substituted pyrroles, offering a wide range of possible derivatizations (B. Metten et al., 2006).

Reactivity and Applications in Complex Formation

Pyrrolidine and pyridine derivatives are key components in the formation of complexes with metals. The study on multinuclear NMR and crystal structures of complexes of the types cis- and trans-Pt(Ypy)2X2 highlights the influence of pyridine derivatives on the properties and structure of metal complexes (C. Tessier & F. Rochon, 1999). Similarly, the synthesis of Pd(II), Pt(II), Ir(III), and Zn(II) complexes with 5-pyridyl substituted N-methyl isoxazolidines demonstrates the potential of pyridine derivatives in catalysis and the development of new materials (A. Lysenko et al., 2001).

Optical and Electronic Properties

The study of structural, optical, and junction characteristics of pyrazolo pyridine derivatives provides insights into the electronic effects of aryl and heteroaryl groups on the reactivity and properties of pyridine derivatives. These findings have implications for the design of materials with specific optical and electronic properties (I. Zedan et al., 2020).

作用機序

Target of Action

The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is known to interact with various biological targets.

Mode of Action

Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Pyrrolidine-containing compounds are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of a pyrrolidine ring can influence these properties, as it can enhance the three-dimensional coverage of the molecule .

Result of Action

特性

IUPAC Name |

5-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-13-5-4-9(7-13)14-10-3-2-8(11)6-12-10/h2-3,6,9H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECWIVJZAOUDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)

![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)

![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)